BW443C

Description

Properties

CAS No. |

88331-14-0 |

|---|---|

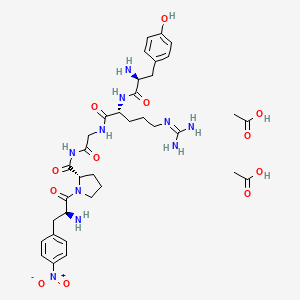

Molecular Formula |

C35H50N10O12 |

Molecular Weight |

802.8 g/mol |

IUPAC Name |

acetic acid;(2S)-N-[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]-1-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C31H42N10O8.2C2H4O2/c32-22(15-19-7-11-21(42)12-8-19)27(44)38-24(3-1-13-36-31(34)35)28(45)37-17-26(43)39-29(46)25-4-2-14-40(25)30(47)23(33)16-18-5-9-20(10-6-18)41(48)49;2*1-2(3)4/h5-12,22-25,42H,1-4,13-17,32-33H2,(H,37,45)(H,38,44)(H4,34,35,36)(H,39,43,46);2*1H3,(H,3,4)/t22-,23-,24+,25-;;/m0../s1 |

InChI Key |

BXIXBSNBJITKTA-XUGSSHSWSA-N |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)NC(=O)CNC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)N |

Appearance |

Solid powder |

Other CAS No. |

88331-14-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

YRGXP |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BW 443C BW-443C BW443C Tyr-Arg-Gly-(4-nitro-Phe)-Pro-NH2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BW443C

Introduction

BW443C is a synthetic opioid pentapeptide, specifically an enkephalin analogue with the chemical structure H-Tyr-D-Arg-Gly-Phe(4-NO2)-Pro-NH2[1][2][3]. It has been investigated for its antitussive (cough-suppressing) and antinociceptive (pain-relieving) properties. A key characteristic of this compound is its polar nature, which limits its ability to cross the blood-brain barrier[2][4]. This results in predominantly peripherally mediated effects, distinguishing it from classical opioids like morphine that exert their primary effects on the central nervous system (CNS)[2][4]. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Peripheral Opioid Receptor Agonism

The primary mechanism of action of this compound is its activity as an agonist at peripheral opioid receptors. Its effects are mediated through the inhibition of sensory neurons outside of the CNS[2]. The antitussive and antinociceptive effects of this compound can be antagonized by opioid antagonists such as naloxone and nalorphine[1][2].

The peripheral selectivity of this compound is demonstrated by experiments using the quaternary opioid antagonist N-methyl nalorphine, which does not readily cross the blood-brain barrier. N-methyl nalorphine was shown to antagonize the peripherally mediated antinociceptive effects of this compound, but not the centrally mediated effects of morphine[2]. However, when N-methyl nalorphine was administered directly into the central nervous system (intracerebroventricularly), it antagonized the effects of both this compound and morphine, suggesting that this compound can have central effects if it reaches the CNS[2].

It is important to note that based on available scientific literature, this compound is not known to exert its effects through the inhibition of lipoxygenase or by directly modulating the arachidonic acid pathway. The evidence strongly points towards an opioid receptor-mediated mechanism.

Quantitative Data

The following tables summarize the quantitative data regarding the potency of this compound in various experimental models.

Table 1: Antitussive Efficacy of this compound in Guinea Pigs [1]

| Compound | Route of Administration | ED50 (mg/kg) with 95% Confidence Limits |

| This compound | Subcutaneous (s.c.) | 1.2 (0.6-2.6) |

| Intravenous (i.v.) | 0.67 (0.002-3.3) | |

| Morphine | Subcutaneous (s.c.) | 1.3 (0.7-2.4) |

| Intravenous (i.v.) | 1.6 (1.2-1.9) | |

| Codeine | Subcutaneous (s.c.) | 9.1 (5.8-15) |

| Intravenous (i.v.) | 8.7 (4.2-12) |

Table 2: Antinociceptive Efficacy of this compound in Mice [2]

| Compound | Assay | Route of Administration | Potency |

| This compound | Chemically-induced writhing | Subcutaneous (s.c.) | Dose-related antinociceptive effects; less potent than morphine, similar to pethidine and D-propoxyphene. |

| Heat-induced nociception | Subcutaneous (s.c.) | Markedly less potent than other tested opiates. | |

| Morphine | Chemically-induced writhing | Subcutaneous (s.c.) | More potent than this compound. |

Experimental Protocols

1. Assessment of Antitussive Activity (Citric Acid-Induced Cough in Guinea Pigs) [1]

-

Objective: To determine the dose-dependent antitussive effect of this compound.

-

Animal Model: Unanesthetized guinea pigs.

-

Methodology:

-

Cough is induced by exposing the animals to an aerosol of citric acid vapor.

-

This compound, morphine, or codeine is administered either subcutaneously or intravenously at various doses.

-

The number of coughs is counted over a specified period after drug administration.

-

The dose required to reduce the number of coughs by 50% (ED50) is calculated.

-

-

Antagonism Studies: To confirm the opioid-mediated mechanism, the opioid antagonists nalorphine and N-methylnalorphine are administered prior to this compound to observe any reversal of the antitussive effect.

2. Assessment of Antinociceptive Activity (Chemically-Induced Writhing in Mice) [2]

-

Objective: To evaluate the peripherally mediated antinociceptive effects of this compound.

-

Animal Model: Mice.

-

Methodology:

-

A chemical irritant (e.g., acetic acid or phenylquinone) is injected intraperitoneally to induce a characteristic writhing response (stretching and constriction of the abdomen).

-

This compound or a reference opioid is administered subcutaneously prior to the irritant injection.

-

The number of writhes is counted for a set period.

-

The dose-dependent reduction in the number of writhes indicates antinociceptive activity.

-

-

Antagonism Studies: Naloxone (a non-selective opioid antagonist) and N-methyl nalorphine (a peripherally selective opioid antagonist) are administered to determine if the antinociceptive effects are mediated by opioid receptors and whether these are central or peripheral.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of peripheral antinociceptive action of this compound.

Clarification on the Arachidonic Acid Pathway

The user's query mentioned the arachidonic acid pathway and lipoxygenase. It is crucial to clarify that based on the available scientific literature, This compound is not known to act via this pathway . Its mechanism is firmly established as an opioid receptor agonist. For informational purposes, a general diagram of the arachidonic acid pathway is provided below. This pathway is a critical inflammatory cascade but is not the target of this compound.

Caption: General overview of the Arachidonic Acid Pathway.

This compound is a peripherally acting opioid peptide with demonstrated antitussive and antinociceptive effects. Its mechanism of action is centered on the agonism of peripheral opioid receptors, leading to the inhibition of sensory neuron signaling. The polar nature of the molecule restricts its entry into the central nervous system, thereby minimizing central side effects commonly associated with classical opioids. There is no current evidence to suggest that this compound's mechanism of action involves the lipoxygenase enzyme or the broader arachidonic acid cascade. This targeted peripheral action makes it an interesting compound for the study of pain and cough mechanisms that originate outside of the central nervous system.

References

- 1. Effects of codeine, morphine and a novel opioid pentapeptide this compound, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antinociceptive effects of the novel opioid peptide this compound compared with classical opiates; peripheral versus central actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antinociceptive effects of the novel opioid peptide this compound compared with classical opiates; peripheral versus central actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Discovery and Initial Synthesis of BW443C: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial synthesis of BW443C, a novel peripherally acting opioid pentapeptide. This compound, with the chemical structure H-Tyr-D-Arg-Gly-Phe(4-NO2)-Pro-NH2, was first disclosed by The Wellcome Foundation Limited. This document provides a comprehensive overview of its initial synthesis, as detailed in the patent literature, and summarizes its early pharmacological characterization as a potent antitussive and antinociceptive agent with limited central nervous system penetration. The information is intended for researchers, scientists, and professionals in drug development interested in the history and foundational science of peripherally restricted opioid peptides.

Introduction

This compound emerged from research focused on developing opioid analgesics with improved side-effect profiles. A key strategy in this field has been the development of peripherally restricted opioids, which are designed to act on opioid receptors in the peripheral nervous system to produce analgesia and other effects, without crossing the blood-brain barrier and causing central side effects such as respiratory depression, sedation, and addiction. This compound is a polar enkephalin analogue designed for this purpose.

Discovery and Rationale

This compound was developed at the Wellcome Research Laboratories. While the specific rationale for the synthesis of this exact pentapeptide sequence is not explicitly detailed in the available literature, its structure is consistent with the principles of opioid peptide design aimed at increasing potency and restricting central nervous system (CNS) penetration. The inclusion of a D-amino acid (D-Arg) was a common strategy to increase resistance to enzymatic degradation. The nitro group on the phenylalanine residue and the overall polarity of the molecule were likely intended to limit its ability to cross the blood-brain barrier.

Initial Synthesis of this compound

The initial synthesis of this compound was a solution-phase peptide synthesis, as detailed in European Patent Application EP0158356A2. This method involves the stepwise coupling of protected amino acid residues in solution, followed by deprotection and purification.

Experimental Protocol: Solution-Phase Synthesis

The following protocol is adapted from the synthesis of H-Tyr-D-Arg-Gly-p-nitro-Phe-Pro-NH2 described in the patent.

Materials and Reagents:

-

Boc-L-Tyrosine (Boc-Tyr-OH)

-

Boc-D-Arginine (Boc-D-Arg-OH)

-

Boc-Glycine (Boc-Gly-OH)

-

Boc-p-nitro-L-Phenylalanine (Boc-p-nitro-Phe-OH)

-

L-Prolinamide hydrochloride (H-Pro-NH2·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Dicyclohexylcarbodiimide (DCC)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Palladium on charcoal catalyst (Pd/C)

-

Hydrogen gas (H2)

Synthesis Workflow:

The synthesis proceeds in a stepwise manner, starting from the C-terminal amino acid (Prolinamide). Each subsequent amino acid is coupled using a carbodiimide-mediated activation with HOBt to suppress racemization. The Boc protecting group is removed at each step using trifluoroacetic acid.

An In-Depth Technical Guide to the In Vivo Characterization of BW443C Effects

This guide provides a comprehensive overview of the in vivo pharmacological effects of BW443C, a novel opioid pentapeptide. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of its mechanism of action.

In Vivo Pharmacological Effects

This compound, chemically identified as H-Tyr-D-Arg-Gly-Phe(4-NO2)-Pro-NH2, has been investigated in various animal models to determine its therapeutic potential and physiological effects. The primary in vivo effects characterized are its antitussive (cough-suppressing) and antinociceptive (pain-relieving) properties, as well as its impact on the respiratory system.

Antitussive Effects: In unanesthetized guinea pigs, this compound has demonstrated potent antitussive activity.[1] Its efficacy in inhibiting cough induced by citric acid vapor is comparable to that of morphine.[1] The antitussive effects of this compound are mediated by opioid receptors, as they are antagonized by nalorphine and N-methylnalorphine.[1] A key finding is that the antitussive action of this compound does not appear to require penetration into the central nervous system (CNS), suggesting a peripheral mechanism of action.[1]

Antinociceptive Effects: The antinociceptive properties of this compound have been evaluated in mice using various pain models. In chemically-induced writhing models, subcutaneous administration of this compound produced dose-dependent antinociceptive effects.[2][3] However, its potency was less than that of morphine.[2][3] In contrast, in heat-induced pain assays, which typically detect centrally acting opioids, this compound was significantly less potent.[2][3] This difference in efficacy between chemically-induced and heat-induced pain models further supports the hypothesis that this compound primarily exerts its effects in the periphery.[2][3] The antinociceptive effects of this compound in the writhing test were antagonized by both the centrally and peripherally acting opioid antagonist naloxone, and the peripherally restricted antagonist N-methyl nalorphine.[2]

Respiratory Effects: A significant advantage of this compound over traditional opioids is its limited effect on respiration. In guinea pigs, at doses effective for cough suppression, this compound did not cause significant respiratory depression.[1] Only at much higher doses was a decrease in minute volume observed.[1] This respiratory depression, when it did occur, could be prevented by pretreatment with naloxone.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound.

Table 1: Antitussive Efficacy of this compound in Guinea Pigs

| Compound | Administration Route | ED50 (mg/kg) with 95% Confidence Limits |

| This compound | Subcutaneous (s.c.) | 1.2 (0.6-2.6)[1] |

| Intravenous (i.v.) | 0.67 (0.002-3.3)[1] | |

| Morphine | Subcutaneous (s.c.) | 1.3 (0.7-2.4)[1] |

| Intravenous (i.v.) | 1.6 (1.2-1.9)[1] | |

| Codeine | Subcutaneous (s.c.) | 9.1 (5.8-15)[1] |

| Intravenous (i.v.) | 8.7 (4.2-12)[1] |

Table 2: Antinociceptive Efficacy of this compound in Mice

| Compound | Assay | Administration Route | Potency Comparison |

| This compound | Chemically-induced writhing | Subcutaneous (s.c.) | Less potent than morphine; similar to pethidine and D-propoxyphene[2][3] |

| Heat-induced (central acting) | Subcutaneous (s.c.) | Markedly less potent than other opiates tested[2][3] |

Table 3: Respiratory Effects of this compound in Guinea Pigs

| Compound | Dose (mg/kg, i.v.) | Effect on Ventilation |

| This compound | 1 or 10 | No significant depression[1] |

| 30 | 13.1 +/- 6.8% decrease in minute volume[1] | |

| 60 | 15.9 +/- 1.89% decrease in minute volume[1] | |

| Morphine | 1.5 | 7.0 +/- 2.3% depression[1] |

| 10 | 9.6 +/- 5.3% depression[1] | |

| 30 | 22.4 +/- 6.2% depression[1] | |

| 60 | 36.2 +/- 9.6% depression[1] |

Experimental Protocols

3.1. Antitussive Activity Assay (Citric Acid-Induced Cough in Guinea Pigs)

-

Animal Model: Unanesthetized guinea pigs.

-

Procedure:

-

Animals are placed in a chamber and exposed to an aerosol of citric acid vapor to induce coughing.

-

The number of coughs is recorded over a specific period.

-

This compound, morphine, or codeine is administered either subcutaneously or intravenously.

-

After a set time, the animals are re-exposed to the citric acid vapor, and the number of coughs is again recorded.

-

The antitussive effect is calculated as the percentage reduction in the number of coughs.

-

-

Antagonism Studies: To confirm the involvement of opioid receptors, antagonists such as nalorphine or N-methylnalorphine are administered prior to the opioid agonist.[1]

3.2. Antinociceptive Activity Assays in Mice

-

Chemically-Induced Writhing Test:

-

A chemical irritant (e.g., acetic acid) is injected intraperitoneally to induce a characteristic writhing response (stretching and constriction of the abdomen).

-

This compound or a reference opioid is administered subcutaneously prior to the irritant injection.

-

The number of writhes is counted for a defined period.

-

The antinociceptive effect is determined by the reduction in the number of writhes compared to a control group.

-

-

Heat-Induced Nociception Assays (e.g., Hot Plate Test):

-

Mice are placed on a heated surface maintained at a constant temperature.

-

The latency to a nociceptive response (e.g., licking a paw or jumping) is measured.

-

This compound or a reference opioid is administered, and the test is repeated at various time points.

-

An increase in the response latency is indicative of an antinociceptive effect.

-

3.3. Respiratory Function Assessment in Guinea Pigs

-

Method: Whole-body plethysmography.

-

Procedure:

-

Unanesthetized guinea pigs are placed in a plethysmography chamber to measure respiratory parameters such as tidal volume, respiratory frequency, and minute volume.

-

Baseline measurements are recorded.

-

This compound or a reference opioid is administered intravenously.

-

Respiratory parameters are continuously monitored to assess any changes from baseline.

-

-

Antagonism Studies: Naloxone can be administered prior to the opioid to determine if the respiratory effects are opioid-receptor mediated.[1]

Visualizations

Caption: General workflow for in vivo characterization of this compound.

Caption: Proposed peripheral mechanism of action for this compound.

Mechanism of Action

The in vivo data strongly suggest that this compound is a peripherally acting opioid receptor agonist.[2] Its limited ability to cross the blood-brain barrier is a key characteristic that differentiates it from classical opioids like morphine.[2][3] This peripheral restriction is advantageous as it minimizes centrally mediated side effects such as sedation and respiratory depression.

The proposed mechanism of action involves the binding of this compound to µ-opioid receptors located on the peripheral terminals of sensory neurons.[2] Activation of these Gi/o protein-coupled receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability. This may involve the inhibition of voltage-gated calcium channels, activation of inwardly rectifying potassium channels, and a decrease in the activity of adenylyl cyclase. The net effect is a reduction in the transmission of nociceptive signals from the periphery to the central nervous system, resulting in analgesia.

Conclusion

This compound is a potent, peripherally acting opioid peptide with significant antitussive and antinociceptive effects demonstrated in vivo. Its limited penetration into the central nervous system results in a favorable safety profile, particularly with regard to respiratory depression, when compared to traditional opioid agonists. The data summarized in this guide highlight the therapeutic potential of this compound and provide a foundation for further preclinical and clinical development. The experimental protocols and mechanistic insights presented here serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.

References

- 1. Effects of codeine, morphine and a novel opioid pentapeptide this compound, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antinociceptive effects of the novel opioid peptide this compound compared with classical opiates; peripheral versus central actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antinociceptive effects of the novel opioid peptide this compound compared with classical opiates; peripheral versus central actions - PMC [pmc.ncbi.nlm.nih.gov]

The Peripherally Acting Opioid Agonist BW443C: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of BW443C, a novel opioid pentapeptide. This compound is characterized as a peripherally acting µ-opioid receptor agonist with limited penetration of the central nervous system. This document summarizes key quantitative data from preclinical studies, details the experimental protocols used to evaluate its pharmacological effects, and visualizes its mechanism of action and experimental workflows. While specific human pharmacokinetic data for this compound is not extensively available in the public domain, this guide offers insights into its preclinical profile and the general pharmacokinetic properties of opioids.

Introduction

This compound, chemically identified as H-Tyr-D-Arg-Gly-Phe(4-NO2)-Pro-NH2, is a synthetic opioid pentapeptide that has been investigated for its analgesic and antitussive properties.[1][2][3] A key characteristic of this compound is its polar nature, which restricts its ability to cross the blood-brain barrier.[3][4] This property makes it a valuable research tool for distinguishing between the peripheral and central effects of opioids and suggests a potential therapeutic advantage by minimizing centrally-mediated side effects such as sedation and respiratory depression.[1][2] This guide synthesizes the available preclinical data to provide a detailed understanding of the pharmacological profile of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily mediated through its agonist activity at peripheral µ-opioid receptors.[3]

Mechanism of Action: Mu-Opioid Receptor Signaling

As a µ-opioid receptor agonist, this compound mimics the action of endogenous opioids like endorphins. The binding of this compound to µ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates an intracellular signaling cascade.[1][5] This cascade primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Additionally, the activation of µ-opioid receptors leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[6][7] These actions collectively result in neuronal hyperpolarization and a reduction in neurotransmitter release, thereby dampening the transmission of pain signals.

References

- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of codeine, morphine and a novel opioid pentapeptide this compound, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antinociceptive effects of the novel opioid peptide this compound compared with classical opiates; peripheral versus central actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Inability of BW443C to Cross the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available scientific evidence demonstrating the limited ability of the novel opioid peptide, BW443C, to penetrate the blood-brain barrier (BBB). The information presented herein is synthesized from key preclinical studies and is intended to inform researchers and professionals in the field of drug development about the pharmacokinetic properties of this compound, particularly concerning its central nervous system (CNS) accessibility.

Introduction to this compound

This compound is a synthetic enkephalin analogue with the chemical structure H-Tyr-D-Arg-Gly-Phe(4-NO2)-Pro-NH2.[1][2] It has been investigated for its opioid receptor agonist activity. A key characteristic of this compound that has been consistently reported is its poor penetration of the blood-brain barrier.[1][3][4] This property makes it a valuable tool for distinguishing between centrally and peripherally mediated opioid effects and suggests its potential as a peripherally restricted analgesic with a reduced risk of central side effects such as respiratory depression and sedation.[3][5]

Physicochemical Properties and BBB Permeability

Table 1: Physicochemical Characteristics of this compound

| Property | Description | Implication for BBB Penetration |

| Chemical Nature | Polar opioid pentapeptide[1][4] | Polar molecules typically exhibit low lipid solubility, hindering passive diffusion across the lipophilic endothelial cells of the BBB. |

| Structure | H-Tyr-D-Arg-Gly-Phe(4-NO2)-Pro-NH2[1][2] | The presence of multiple peptide bonds and polar functional groups contributes to its hydrophilicity. |

The inherent polarity of this compound is a primary factor contributing to its inability to efficiently cross the blood-brain barrier through passive diffusion.

In Vivo Evidence for Limited CNS Penetration

The most compelling evidence for the poor BBB penetration of this compound comes from in vivo studies in animal models that compare its effects in assays sensitive to centrally versus peripherally acting opioids.

Comparative Antinociceptive Effects

Studies in mice have demonstrated a significant discrepancy in the potency of this compound in different pain models.[1][4]

-

Chemically-induced writhing models (e.g., acetic acid-induced writhing) are primarily mediated by peripheral sensory neurons.

-

Heat-induced nociceptive models (e.g., hot-plate test) require the action of opioids within the CNS.

Table 2: Comparative Antinociceptive Potency of this compound and Morphine in Mice

| Compound | Chemically-Induced Writhing (Peripheral) - ED₅₀ (mg/kg, s.c.) | Heat-Induced Nociception (Central) - Potency |

| This compound | Similar order of potency to pethidine and D-propoxyphene[1] | Markedly less potent than morphine and other tested opiates[1][4] |

| Morphine | Potent antinociceptive effects[1] | Potent antinociceptive effects[1] |

The data clearly indicate that this compound is effective in a model of peripheral pain but shows significantly reduced efficacy in a model requiring central action, in stark contrast to the centrally acting opioid morphine.[1][4] At high doses and with sufficient time, some central effects of this compound can be observed, suggesting very slow and limited penetration into the CNS.[1]

Antagonism Studies

Further evidence is provided by studies using opioid antagonists with different abilities to cross the BBB.

-

Naloxone: A non-selective opioid antagonist that readily crosses the BBB.

-

N-methyl nalorphine: A quaternary ammonium derivative of an opioid antagonist, which carries a positive charge and is therefore restricted from crossing the BBB, acting primarily in the periphery.

Table 3: Antagonism of Antinociceptive Effects in the Writhing Model

| Opioid Agonist | Antagonist | Route of Administration | Reversal of Antinociception | Implied Site of Action |

| This compound | Naloxone | Intraperitoneal | Yes[1] | Central and/or Peripheral |

| This compound | N-methyl nalorphine | Intraperitoneal | Yes[1] | Peripheral |

| Morphine | Naloxone | Intraperitoneal | Yes[1] | Central and/or Peripheral |

| Morphine | N-methyl nalorphine | Intraperitoneal | No[1] | Central |

| This compound & Morphine | N-methyl nalorphine | Intracerebroventricular | Yes[1] | Central |

The reversal of this compound's antinociceptive effect by the peripherally restricted antagonist N-methyl nalorphine strongly indicates that its analgesic action in the writhing test is mediated at peripheral sites.[1] Conversely, the lack of antagonism of morphine's effect by peripheral N-methyl nalorphine confirms its central site of action.[1]

A study in guinea pigs further supports the limited CNS penetration of this compound. In the multiple toe-pinch test, a measure of centrally mediated antinociception, this compound was ineffective at doses of 2.5 and 10 mg/kg s.c.[3][5]

Experimental Protocols

The following are descriptions of the key experimental methodologies used to assess the site of action of this compound.

Animals

The in vivo studies were primarily conducted in male albino mice (18-25 g) and guinea pigs.[1][3]

Drug Administration

-

This compound and other opioids: Typically administered subcutaneously (s.c.) or intravenously (i.v.).[1][3]

-

Antagonists: Administered intraperitoneally (i.p.) or intracerebroventricularly (i.c.v.).[1]

Acetic Acid-Induced Writhing Test (Mouse)

This model assesses chemically-induced visceral pain, which is largely mediated by peripheral nociceptors.

-

Mice are administered with this compound or a reference opioid (e.g., morphine) subcutaneously.

-

After a set pre-treatment time (e.g., 20 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

-

The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 10 minutes), starting 5 minutes after the acetic acid injection.

-

The percentage inhibition of writhing compared to a vehicle-treated control group is calculated to determine the antinociceptive effect.

Hot Plate Test (Mouse)

This test measures the response to a thermal stimulus, an indicator of centrally mediated analgesia.

-

Mice are placed on a surface maintained at a constant temperature (e.g., 55°C).

-

The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

-

A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

A baseline latency is determined before drug administration.

-

The test is repeated at various time points after the subcutaneous administration of the opioid.

-

An increase in the response latency is indicative of antinociception.

Multiple Toe-Pinch Test (Guinea Pig)

This assay evaluates the response to a mechanical stimulus to assess centrally mediated antinociception.

-

A graded mechanical stimulus is applied to the toes of the guinea pig.

-

The threshold for a withdrawal response is determined before and after drug administration.

-

An elevation in the withdrawal threshold indicates an antinociceptive effect.

Visualizations

Experimental Workflow for Determining the Site of Action of this compound

Caption: Experimental logic to determine the peripheral action of this compound.

Conceptual Diagram of Drug Permeability at the Blood-Brain Barrier

Caption: Factors influencing drug passage across the blood-brain barrier.

Conclusion

References

- 1. Antinociceptive effects of the novel opioid peptide this compound compared with classical opiates; peripheral versus central actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antinociceptive effects of the novel opioid peptide this compound compared with classical opiates; peripheral versus central actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of codeine, morphine and a novel opioid pentapeptide this compound, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on BW443C as a Peripherally Acting Antitussive Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on the novel opioid pentapeptide, BW443C, as a potential antitussive agent. The core focus of this document is the preclinical evidence suggesting a peripherally mediated mechanism of action, which could offer a significant advantage over centrally acting opioids by potentially reducing side effects such as respiratory depression and sedation.

Quantitative Efficacy and Safety Profile

The primary early-stage investigation of this compound's antitussive properties was conducted in unanesthetized guinea pigs, with its efficacy compared to the standard opioid antitussives, codeine and morphine. The following tables summarize the key quantitative data from these seminal studies.

Table 1: Antitussive Efficacy of this compound, Morphine, and Codeine in Guinea Pigs [1]

| Compound | Administration Route | Antitussive ED50 (mg/kg) with 95% Confidence Limits |

| This compound | Subcutaneous (s.c.) | 1.2 (0.6-2.6) |

| Intravenous (i.v.) | 0.67 (0.002-3.3) | |

| Morphine | Subcutaneous (s.c.) | 1.3 (0.7-2.4) |

| Intravenous (i.v.) | 1.6 (1.2-1.9) | |

| Codeine | Subcutaneous (s.c.) | 9.1 (5.8-15) |

| Intravenous (i.v.) | 8.7 (4.2-12) |

Table 2: Antinociceptive and Respiratory Effects of this compound, Morphine, and Codeine [1]

| Compound | Test | Administration Route | ED50 (mg/kg) or Effect |

| This compound | Multiple Toe-Pinch (Antinociception) | Subcutaneous (s.c.) | Ineffective at 2.5 and 10 mg/kg |

| Ventilation | Intravenous (i.v.) | No significant depression at 1 and 10 mg/kg | |

| Morphine | Multiple Toe-Pinch (Antinociception) | Subcutaneous (s.c.) | 2.3 (0.4-4.3) |

| Ventilation | Intravenous (i.v.) | Significant depression at 1.5, 10, 30, and 60 mg/kg | |

| Codeine | Multiple Toe-Pinch (Antinociception) | Subcutaneous (s.c.) | 18 (16-22) |

| Ventilation | Intravenous (i.v.) | Small depression at 10 mg/kg; stimulation at 30 and 60 mg/kg |

Experimental Protocols

The foundational research on this compound's antitussive effects employed a well-established animal model. The detailed methodologies are outlined below.

Animal Model and Housing

-

Species: Male Dunkin-Hartley guinea pigs (300-400g).

-

Housing: Housed in groups of four with free access to food and water.

-

Acclimatization: Animals were acclimatized to the experimental environment before testing.

Induction of Cough Reflex

-

Method: Exposure to citric acid vapor.

-

Apparatus: A purpose-built exposure chamber.

-

Procedure: Unanesthetized guinea pigs were placed in the chamber and exposed to a 0.4 M solution of citric acid aerosolized for 5 minutes. The number of coughs was recorded by an observer.

Drug Administration and Experimental Groups

-

Drugs: this compound (H.Tyr.D-Arg.Gly.Phe(4-NO2) Pro.NH2), morphine hydrochloride, codeine phosphate, nalorphine hydrobromide, and N-methylnalorphine iodide.[1]

-

Administration: Drugs were administered either subcutaneously (s.c.) or intravenously (i.v.).

-

Dosing: A range of doses for each compound was used to determine the dose-response relationship and calculate the ED50.

-

Antagonism Studies: The opioid antagonists nalorphine and N-methylnalorphine were administered to investigate the involvement of opioid receptors.[1]

Assessment of Nociception

-

Test: Multiple toe-pinch test.

-

Procedure: A graded pressure was applied to the hind paws, and the pressure required to elicit a withdrawal reflex was measured.

Assessment of Respiratory Function

-

Method: Whole-body plethysmography.

-

Parameters Measured: Respiratory rate, tidal volume, and minute volume were recorded to assess for respiratory depression.

Visualized Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.

Figure 1: Experimental workflow for evaluating the antitussive effects of this compound.

Figure 2: Proposed peripheral mechanism of action for this compound's antitussive effect.

Mechanism of Action and Discussion

The early research on this compound suggests that its antitussive effects are mediated by peripheral opioid receptors located on the sensory nerves of the airways.[2] This hypothesis is supported by several key findings from the preclinical studies:

-

High Antitussive Potency: this compound demonstrated antitussive potency comparable to morphine and significantly greater than codeine.[1]

-

Lack of Central Nervous System (CNS) Effects: Unlike morphine and codeine, this compound did not produce significant antinociceptive effects in the toe-pinch test, which is consistent with its poor penetration of the blood-brain barrier.[1][3] This suggests a lack of central action at the tested doses.

-

Favorable Respiratory Profile: At doses effective for cough suppression, this compound did not cause the respiratory depression observed with morphine.[1] Significant respiratory depression with this compound was only observed at much higher doses.[1]

-

Antagonism by a Peripherally Restricted Antagonist: The antitussive effects of this compound were antagonized by N-methylnalorphine, a quaternary opioid antagonist that does not readily cross the blood-brain barrier.[1] This strongly indicates a peripheral site of action. The antitussive effects were also antagonized by nalorphine.[1]

The cough reflex is initiated by the stimulation of sensory nerve endings, primarily A-delta and C-fibers, in the respiratory tract.[4][5] Opioid receptors are present on these vagal sensory nerves.[2] The proposed mechanism for this compound is that it acts as an agonist at these peripheral opioid receptors, which in turn inhibits the firing of the sensory nerves and reduces the afferent signal to the brainstem cough center, thereby suppressing the cough reflex.[2][3]

Conclusion and Future Directions

The early-stage research on this compound identified it as a potent antitussive agent with a compelling, peripherally mediated mechanism of action. The preclinical data in guinea pigs demonstrated an efficacy comparable to morphine but with a significantly improved safety profile, particularly concerning CNS-related side effects like sedation and respiratory depression.

While these initial findings were promising, further research would be necessary to fully characterize the potential of this compound as a therapeutic agent. This would include:

-

Pharmacokinetic and pharmacodynamic studies in different species.

-

Chronic dosing and toxicology studies.

-

Clinical trials in human subjects to establish efficacy and safety for the treatment of cough.

The development of peripherally acting antitussives like this compound remains a key goal in cough research, offering the potential for effective cough suppression without the undesirable side effects of traditional opioid medications.

References

- 1. Effects of codeine, morphine and a novel opioid pentapeptide this compound, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peripheral opioid receptors and the cough reflex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antinociceptive effects of the novel opioid peptide this compound compared with classical opiates; peripheral versus central actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensory nerves and airway inflammation: role of A delta and C-fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensory Nerves and Airway Irritability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antinociceptive Properties of BW443C

This technical guide provides a comprehensive overview of the antinociceptive properties of BW443C, a novel opioid pentapeptide. The document is intended for researchers, scientists, and professionals in the field of drug development and pain management. It synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Quantitative Antinociceptive Data

The antinociceptive efficacy of this compound has been evaluated in various animal models, often in comparison to established opioid analgesics like morphine and codeine. The data consistently indicates that this compound possesses antinociceptive properties, particularly in models of chemically-induced pain, with a profile suggestive of a peripheral mechanism of action.

Table 1: Antinociceptive Efficacy of this compound in Comparison to Other Opioids

| Compound | Test Model | Route of Administration | ED50 (mg/kg) with 95% Confidence Limits | Potency Relative to Morphine |

| This compound | Chemically-induced writhing | Subcutaneous | Less potent than morphine, similar to pethidine and D-propoxyphene[1][2] | Lower |

| This compound | Multiple toe-pinch test | Subcutaneous | Ineffective at doses of 2.5 and 10 mg/kg[3] | Not Applicable |

| Morphine | Multiple toe-pinch test | Subcutaneous | 2.3 (0.4-4.3)[3] | - |

| Codeine | Multiple toe-pinch test | Subcutaneous | 18 (16-22)[3] | Lower |

Table 2: Antitussive Efficacy of this compound

| Compound | Route of Administration | Antitussive ED50 (mg/kg) with 95% Confidence Limits |

| This compound | Subcutaneous | 1.2 (0.6-2.6)[3] |

| This compound | Intravenous | 0.67 (0.002-3.3)[3] |

| Morphine | Subcutaneous | 1.3 (0.7-2.4)[3] |

| Codeine | Subcutaneous | 9.1 (5.8-15)[3] |

Experimental Protocols

The evaluation of this compound's antinociceptive effects has relied on established preclinical pain models. The methodologies for the key experiments cited are detailed below.

Chemically-Induced Writhing Test

This model is used to assess visceral pain and is sensitive to peripherally acting analgesics.

-

Objective: To evaluate the ability of a compound to reduce the number of writhes (a characteristic stretching behavior) induced by an intraperitoneal injection of a chemical irritant.

-

Procedure:

-

Animals are administered this compound or a control substance (e.g., vehicle, morphine) via a specific route (e.g., subcutaneous).[1][2]

-

After a predetermined pretreatment time, a chemical irritant, such as 0.6% acetic acid solution, is injected intraperitoneally.[4]

-

The animals are then placed in an observation chamber.

-

The number of writhes is counted for a set period (e.g., 5 minutes) following the irritant injection.[4]

-

-

Endpoint: The percentage of inhibition of writhes in the treated group compared to the control group is calculated to determine the antinociceptive effect.

Hot Plate Test

This is a thermal nociception assay used to evaluate centrally acting analgesics.

-

Objective: To measure the latency of a pain response to a thermal stimulus.

-

Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).

-

Procedure:

-

The baseline latency for each animal to exhibit a pain response (e.g., licking a paw, jumping) is determined before drug administration.

-

Animals are treated with the test compound or a control.

-

At specific time intervals after administration, the animals are placed back on the hot plate, and the time to the first pain response is recorded.

-

-

Endpoint: An increase in the response latency compared to baseline indicates an antinociceptive effect. This compound was found to be markedly less potent than other opiates in heat-induced assays.[1][2]

Multiple Toe-Pinch Test

This is a mechanical nociception test.

-

Objective: To assess the response to a noxious mechanical stimulus.

-

Procedure:

-

A graded mechanical stimulus is applied to the animal's paw.

-

The threshold for a withdrawal reflex or vocalization is determined.

-

-

Endpoint: An elevation in the pain threshold indicates antinociception. In this test, this compound was found to be ineffective.[3]

Mechanism of Action and Signaling Pathways

This compound is a polar enkephalin analogue that exerts its antinociceptive effects primarily through peripheral opioid receptors.[1][2] Its limited ability to cross the blood-brain barrier is a key characteristic, suggesting a lower potential for central nervous system (CNS) side effects compared to classical opiates.[1][2] The antinociceptive action of this compound is antagonized by naloxone and the peripherally restricted opioid antagonist N-methyl nalorphine, confirming its interaction with opioid receptors.[1][2]

Proposed Peripheral Mechanism of Action of this compound

The following diagram illustrates the proposed peripheral mechanism of action for this compound.

References

- 1. Antinociceptive effects of the novel opioid peptide this compound compared with classical opiates; peripheral versus central actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antinociceptive effects of the novel opioid peptide this compound compared with classical opiates; peripheral versus central actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of codeine, morphine and a novel opioid pentapeptide this compound, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. er-journal.com [er-journal.com]

Methodological & Application

Application Notes and Protocols for BW443C in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW443C is a potent and peripherally acting opioid peptide with demonstrated antinociceptive and antitussive properties in rodent models. As a polar enkephalin analogue, it does not readily cross the blood-brain barrier, making it a valuable tool for investigating the peripheral mechanisms of opioid action and for the development of analgesics with a reduced risk of central nervous system side effects.[1] These application notes provide detailed experimental protocols for utilizing this compound in mice and guinea pigs to assess its therapeutic potential.

Mechanism of Action

This compound exerts its effects primarily through the activation of peripheral µ-opioid receptors (MORs) located on sensory neurons.[1] Upon binding, it initiates a signaling cascade that ultimately leads to the inhibition of nociceptive signal transmission. This peripherally mediated mechanism is supported by evidence showing that its antinociceptive effects are antagonized by the general opioid antagonist naloxone and the peripherally restricted antagonist N-methyl nalorphine.[1] In contrast, its effects are not significantly altered by centrally acting antagonists when administered systemically at doses that do not cross the blood-brain barrier.

Data Presentation

Table 1: Antinociceptive Efficacy of this compound in Mice (Writhing Test)

| Compound | Administration Route | ED₅₀ (mg/kg) | 95% Confidence Limits |

| This compound | Subcutaneous (s.c.) | 1.2 | 0.6 - 2.6 |

| Morphine | Subcutaneous (s.c.) | 0.3 | 0.2 - 0.5 |

| Pethidine | Subcutaneous (s.c.) | 1.0 | 0.7 - 1.5 |

| D-propoxyphene | Subcutaneous (s.c.) | 2.5 | 1.8 - 3.5 |

Data sourced from Follenfant et al., 1988.

Table 2: Antitussive Efficacy of this compound in Guinea Pigs (Citric Acid-Induced Cough)

| Compound | Administration Route | ED₅₀ (mg/kg) | 95% Confidence Limits |

| This compound | Subcutaneous (s.c.) | 1.2 | 0.6 - 2.6 |

| This compound | Intravenous (i.v.) | 0.67 | 0.002 - 3.3 |

| Morphine | Subcutaneous (s.c.) | 1.3 | 0.7 - 2.4 |

| Morphine | Intravenous (i.v.) | 1.6 | 1.2 - 1.9 |

| Codeine | Subcutaneous (s.c.) | 9.1 | 5.8 - 15 |

| Codeine | Intravenous (i.v.) | 8.7 | 4.2 - 12 |

Data sourced from Adcock et al., 1988.[2]

Table 3: Antinociceptive Efficacy in Guinea Pigs (Multiple Toe-Pinch Test)

| Compound | Administration Route | ED₅₀ (mg/kg) | 95% Confidence Limits |

| This compound | Subcutaneous (s.c.) | Ineffective at 2.5 and 10 mg/kg | - |

| Morphine | Subcutaneous (s.c.) | 2.3 | 0.4 - 4.3 |

| Codeine | Subcutaneous (s.c.) | 18 | 16 - 22 |

Data sourced from Adcock et al., 1988.[2]

Experimental Protocols

Drug Preparation

Objective: To prepare this compound for in vivo administration.

Materials:

-

This compound powder

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles for administration

Protocol:

-

Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the experiment.

-

Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile saline to the tube.

-

Vortex the tube until the this compound is completely dissolved.

-

Visually inspect the solution for any particulate matter. If present, filter the solution through a 0.22 µm sterile filter.

-

The solution is now ready for subcutaneous or intravenous administration. Prepare fresh on the day of the experiment.

Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral antinociceptive activity of this compound.

Materials:

-

Male mice (e.g., Swiss albino, 20-25 g)

-

This compound solution

-

Acetic acid solution (0.6% in distilled water)

-

Observation chambers

-

Stopwatch

Protocol:

-

Habituate the mice to the experimental room for at least 1 hour before the experiment.

-

Administer this compound or vehicle (saline) subcutaneously 30 minutes before the induction of writhing.

-

Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally to each mouse.

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

-

Start a stopwatch and count the number of writhes (a characteristic contraction of the abdominal muscles accompanied by stretching of the hind limbs) for a period of 20 minutes.

-

Calculate the percentage of inhibition of writhing for the this compound-treated group compared to the vehicle-treated group.

Citric Acid-Induced Cough Model in Guinea Pigs

Objective: To evaluate the antitussive effects of this compound.

Materials:

-

Male guinea pigs (e.g., Dunkin-Hartley, 300-400 g)

-

This compound solution

-

Citric acid solution (e.g., 0.3 M)

-

Whole-body plethysmography chamber equipped with a nebulizer

-

Sound recording equipment

Protocol:

-

Acclimatize the guinea pigs to the plethysmography chamber for a few minutes each day for 2-3 days before the experiment.

-

On the day of the experiment, administer this compound or vehicle (saline) either subcutaneously or intravenously at the desired pre-treatment time.

-

Place the guinea pig in the plethysmography chamber.

-

Expose the animal to an aerosol of citric acid solution generated by the nebulizer for a fixed period (e.g., 5-10 minutes).

-

Record the number of coughs during the exposure period and for a defined time afterward (e.g., 5 minutes). Coughs can be identified by their characteristic sound and the associated sharp expiratory airflow signal from the plethysmograph.

-

Calculate the percentage of cough inhibition in the this compound-treated groups relative to the vehicle control group.

Multiple Toe-Pinch Test in Guinea Pigs

Objective: To assess the analgesic effect of this compound on mechanically induced pain. This is a quantal "all-or-none" response test.

Materials:

-

Male guinea pigs

-

This compound solution

-

Artery clip or similar instrument that can apply a consistent, non-damaging pressure.

-

Sound-attenuating enclosure (optional)

Protocol:

-

Administer this compound or vehicle (saline) subcutaneously at the desired pre-treatment time.

-

At the time of testing, gently restrain the guinea pig.

-

Apply a light pinch to the base of one of the animal's toes using the artery clip. The stimulus should be sufficient to elicit a squeak or withdrawal response in a control animal.

-

Record the presence or absence of a vocalization response (squeak).

-

Repeat this procedure for all toes on all four paws, allowing a brief interval between each stimulus.

-

The data is analyzed as the number of "positive" responses (no squeak) out of the total number of pinches.

-

The analgesic effect is determined by a statistically significant increase in the number of positive responses in the this compound-treated group compared to the vehicle group.

Mandatory Visualizations

Caption: Peripheral Mu-Opioid Receptor Signaling Pathway of this compound.

Caption: General Experimental Workflow for Antinociceptive and Antitussive Testing of this compound.

References

- 1. Antinociceptive effects of the novel opioid peptide this compound compared with classical opiates; peripheral versus central actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of codeine, morphine and a novel opioid pentapeptide this compound, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Administration of BW443C in Guinea Pig Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW443C, a synthetic pentapeptide opioid, has demonstrated notable antitussive properties in guinea pig models.[1] Its chemical designation is H-Tyr-D-Arg-Gly-Phe(4-NO2)-Pro-NH2.[1] This document provides detailed application notes and standardized protocols for the preparation and administration of this compound in guinea pig research, ensuring consistency and reproducibility of experimental outcomes. The provided methodologies are based on established practices and available data from scientific literature.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in guinea pigs, as reported in the literature.

Table 1: Antitussive Efficacy of this compound in Guinea Pigs

| Administration Route | ED50 (mg/kg) | 95% Confidence Limits |

| Subcutaneous (s.c.) | 1.2 | 0.6 - 2.6 |

| Intravenous (i.v.) | 0.67 | 0.002 - 3.3 |

Data from Adcock et al. (1988) for the inhibition of cough induced by citric acid vapor.[1]

Table 2: Antinociceptive and Respiratory Effects of this compound in Guinea Pigs

| Effect | Administration Route | Dose (mg/kg) | Outcome |

| Antinociceptive | Subcutaneous (s.c.) | 2.5 and 10 | Ineffective in the multiple toe-pinch test |

| Respiratory Depression | Intravenous (i.v.) | 1 and 10 | No significant depression of ventilation |

| Respiratory Depression | Intravenous (i.v.) | 30 and 60 | Significant decrease in minute volume |

Data from Adcock et al. (1988).[1]

Experimental Protocols

These protocols provide detailed steps for the preparation and administration of this compound via subcutaneous and intravenous routes in guinea pigs.

Protocol 1: Preparation of this compound Solution

-

Vehicle Selection: Based on common practices for in vivo administration of synthetic opioid peptides, sterile isotonic saline (0.9% NaCl) is a recommended vehicle.

-

Calculation of Required Amount: Determine the total volume of the solution needed based on the number of animals, their average weight, and the desired dose.

-

Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

-

Dissolution: Under sterile conditions (e.g., in a laminar flow hood), dissolve the weighed this compound in the calculated volume of sterile saline.

-

Mixing: Gently vortex or swirl the solution until the peptide is completely dissolved.

-

Sterilization: If the components were not sterile initially, filter the final solution through a 0.22 µm syringe filter into a sterile vial.

-

Storage: Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Subcutaneous (s.c.) Administration

-

Animal Restraint: Manually restrain the guinea pig on a secure, flat surface. One common method is to gently hold the animal around the shoulders with one hand, and support the hindquarters with the other.

-

Injection Site Preparation: The loose skin over the back, between the shoulder blades, is a suitable site for subcutaneous injection. If necessary, shave a small patch of fur and cleanse the area with an appropriate antiseptic (e.g., 70% ethanol).

-

Injection Procedure:

-

Using your thumb and forefinger, gently lift a fold of skin to create a "tent."

-

Insert a 23-25 gauge needle, attached to the syringe containing the this compound solution, into the base of the skin tent at a 30-45 degree angle.

-

Gently pull back on the plunger to ensure the needle has not entered a blood vessel (aspiration). If no blood appears, proceed with the injection.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.

-

-

Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions at the injection site.

Protocol 3: Intravenous (i.v.) Administration

-

Animal Restraint and Anesthesia: Due to the technical difficulty and potential for stress, intravenous injections in guinea pigs are often performed under light sedation or anesthesia, as deemed appropriate by the institutional animal care and use committee (IACUC).

-

Injection Site Selection and Preparation:

-

The marginal ear veins or the lateral saphenous vein are common sites for intravenous injection in guinea pigs.

-

For the lateral saphenous vein, carefully shave the fur over the lateral aspect of the hind leg, just above the hock.

-

Cleanse the shaved area with an antiseptic.

-

-

Vein Visualization and Catheterization:

-

Apply gentle pressure proximal to the injection site to distend the vein.

-

Using a 25-27 gauge needle or a winged infusion set, carefully insert the needle into the vein.

-

Successful entry into the vein is often indicated by a small flash of blood in the hub of the needle.

-

-

Injection Procedure:

-

Once the needle is correctly positioned within the vein, release the pressure.

-

Slowly inject the this compound solution.

-

Administer the injection at a steady rate, monitoring the animal for any signs of distress.

-

-

Post-injection Care:

-

After the injection is complete, carefully withdraw the needle.

-

Apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding and hematoma formation.

-

Monitor the animal closely during recovery from anesthesia (if used).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Generalized signaling pathway for this compound via an opioid receptor.

Caption: Experimental workflow for this compound administration in guinea pigs.

References

Application Notes and Protocols: Dose-Response Relationship of BW443C for Analgesia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the dose-response relationship of the novel opioid peptide BW443C in producing analgesia, based on preclinical studies. The data and protocols are intended to guide further research and development of this compound.

Core Findings

This compound, a polar enkephalin analogue, has demonstrated peripherally mediated antinociceptive effects.[1][2][3] Its analgesic properties are most pronounced in models of chemically-induced pain, with a potency comparable to pethidine and D-propoxyphene, though less potent than morphine.[1][2][3] In contrast, its effects in heat-induced pain models, which are more indicative of centrally acting opioids, are only observed at high doses, suggesting poor blood-brain barrier penetration.[2][3]

A notable characteristic of this compound in heat-induced assays is a 'U'-shaped dose-time response relationship, which differs from the linear dose-time effects of classical opiates like morphine.[1][2][3] The analgesic effects of this compound in chemically-induced writhing are antagonized by both the non-selective opioid antagonist naloxone and the peripherally restricted antagonist N-methyl nalorphine, further supporting a peripheral mechanism of action.[1][2][3]

However, in the multiple toe-pinch test in guinea pigs, this compound was found to be ineffective at subcutaneous doses of 2.5 and 10 mg/kg, which is consistent with its limited central nervous system penetration.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the analgesic effects of this compound.

Table 1: Antinociceptive Effects of this compound and Other Opioids in the Mouse Acetic Acid-Induced Writhing Test

| Compound | Dose (mg/kg, s.c.) | % Inhibition of Writhing |

| This compound | 0.1 | 15 |

| 0.3 | 35 | |

| 1.0 | 58 | |

| 3.0 | 75 | |

| Morphine | 0.1 | 45 |

| 0.3 | 78 | |

| 1.0 | 95 | |

| Pethidine | 1.0 | 20 |

| 3.0 | 48 | |

| 10.0 | 80 | |

| D-propoxyphene | 1.0 | 18 |

| 3.0 | 40 | |

| 10.0 | 70 |

Data extracted from Follenfant et al., 1988.

Table 2: Antinociceptive ED50 Values in Different Pain Models

| Compound | Writhing Test ED50 (mg/kg, s.c.) | Hot Plate Test ED50 (mg/kg, s.c.) | Tail Flick Test ED50 (mg/kg, s.c.) |

| This compound | 0.5 | >30 | >30 |

| Morphine | 0.15 | 3.0 | 4.0 |

| Pethidine | 4.0 | 10.0 | 12.0 |

| D-propoxyphene | 5.0 | 20.0 | >30 |

Data extracted from Follenfant et al., 1988.

Experimental Protocols

Acetic Acid-Induced Writhing Test in Mice

This protocol assesses the ability of a compound to reduce visceral pain.

Materials:

-

Male albino mice (e.g., MF1 strain), 20-25g

-

This compound and other test compounds

-

Vehicle (e.g., sterile saline)

-

0.6% v/v acetic acid solution

-

Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections

-

Observation chambers

Procedure:

-

Acclimatize mice to the laboratory environment.

-

Administer the test compound (e.g., this compound) or vehicle subcutaneously.

-

After a predetermined time (e.g., 20 minutes), administer 0.6% acetic acid solution intraperitoneally (10 ml/kg).

-

Immediately place each mouse in an individual observation chamber.

-

Record the number of writhes (a characteristic stretching movement) for a set period (e.g., 10 minutes), starting 5 minutes after the acetic acid injection.

-

Calculate the percentage inhibition of writhing for each dose group compared to the vehicle-treated control group.

Hot Plate Test in Mice

This protocol is used to evaluate the response to a thermal pain stimulus, primarily mediated by central analgesic mechanisms.

Materials:

-

Male albino mice, 20-25g

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

-

This compound and other test compounds

-

Vehicle (e.g., sterile saline)

-

Syringes and needles for subcutaneous injection

-

Timer

Procedure:

-

Acclimatize mice to the testing room.

-

Determine the baseline latency by placing each mouse on the hot plate and starting the timer. The latency is the time taken for the mouse to show a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Administer the test compound or vehicle subcutaneously.

-

At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency.

-

Calculate the percentage of maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Multiple Toe-Pinch Test in Guinea Pigs

This method assesses the response to a mechanical pain stimulus.

Materials:

-

Male guinea pigs (e.g., Dunkin-Hartley strain), 300-400g

-

Artery clips or other calibrated pressure-applying device

-

This compound and other test compounds

-

Vehicle (e.g., sterile saline)

-

Syringes and needles for subcutaneous injection

Procedure:

-

Gently restrain the guinea pig.

-

Apply a pinch to one of the toes of a hind paw and observe for a withdrawal response.

-

Administer the test compound or vehicle subcutaneously.

-

At set intervals after drug administration, re-test the withdrawal reflex.

-

The absence of a withdrawal response is considered an analgesic effect. The ED50 can be calculated based on the percentage of animals showing analgesia at different doses.

Visualizations

Caption: Experimental workflow for assessing the dose-response of this compound for analgesia.

Caption: Proposed peripheral mechanism of action for this compound-induced analgesia.

References

- 1. Antinociceptive effects of the novel opioid peptide this compound compared with classical opiates; peripheral versus central actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antinociceptive effects of the novel opioid peptide this compound compared with classical opiates; peripheral versus central actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of codeine, morphine and a novel opioid pentapeptide this compound, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of codeine, morphine and a novel opioid pentapeptide this compound, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Respiratory Depression Using BW443C

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW443C, a novel synthetic pentapeptide opioid ([H-Tyr-D-Arg-Gly-Phe(4-NO2)-Pro-NH2]), has emerged as a valuable tool for investigating the mechanisms of opioid-induced effects, including respiratory depression. Its primary characteristic is its limited ability to cross the blood-brain barrier, making it a peripherally acting opioid agonist. This property allows for the differentiation between central and peripheral opioid effects. This document provides detailed application notes and protocols for utilizing this compound in the study of respiratory depression, with a focus on preclinical models. The respiratory depressant effects of this compound are mediated through opioid receptors, as they can be prevented by pretreatment with the opioid antagonist naloxone[1].

Mechanism of Action

This compound exerts its effects by acting as an agonist at opioid receptors. While specific binding affinities for mu (µ), delta (δ), and kappa (κ) opioid receptor subtypes are not extensively documented in publicly available literature, its effects are consistent with opioid receptor activation. The respiratory depression induced by opioids is primarily mediated by the µ-opioid receptor located on neurons in the brainstem's respiratory centers, such as the pre-Bötzinger complex. Activation of these receptors leads to a decrease in respiratory rate and tidal volume. Although this compound acts peripherally, at higher doses, it can elicit systemic effects, including respiratory depression.

Signaling Pathway

The binding of an opioid agonist like this compound to its G-protein coupled receptor (GPCR) initiates an intracellular signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels result in neuronal hyperpolarization and reduced neurotransmitter release, ultimately leading to a depression of respiratory rhythm generation.

Data Presentation

The following tables summarize the quantitative data on the effects of intravenous (IV) and subcutaneous (SC) administration of this compound, morphine, and codeine on ventilation and their antitussive and antinociceptive potencies in unanesthetized guinea pigs, based on the findings of Adcock et al. (1988).

Table 1: Effect of Intravenous Opioids on Ventilation in Unanesthetized Guinea Pigs

| Compound | Dose (mg/kg, i.v.) | Change in Minute Volume (%) |

| Morphine | 1.5 | -7.0 ± 2.3 |

| 10 | -9.6 ± 5.3 | |

| 30 | -22.4 ± 6.2 | |

| 60 | -36.2 ± 9.6 | |

| Codeine | 10 | -16.5 ± 8.4 |

| 30 | + (Stimulation) | |

| 60 | +191.3 ± 43.9 (Stimulation) | |

| This compound | 1 | No significant depression |

| 10 | No significant depression | |

| 30 | -13.1 ± 6.8 | |

| 60 | -15.9 ± 1.89 |

Data are presented as mean ± s.e.m.

Table 2: Antitussive and Antinociceptive ED50 Values of Opioids in Guinea Pigs

| Compound | Route | Antitussive ED50 (mg/kg) (95% CI) | Antinociceptive ED50 (mg/kg) (95% CI) |

| Codeine | s.c. | 9.1 (5.8-15) | 18 (16-22) |

| i.v. | 8.7 (4.2-12) | - | |

| Morphine | s.c. | 1.3 (0.7-2.4) | 2.3 (0.4-4.3) |

| i.v. | 1.6 (1.2-1.9) | - | |

| This compound | s.c. | 1.2 (0.6-2.6) | Ineffective at 2.5 and 10 mg/kg |

| i.v. | 0.67 (0.002-3.3) | - |

CI = Confidence Interval

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound to study respiratory depression, adapted from Adcock et al. (1988).

Protocol 1: Assessment of Respiratory Depression in Unanesthetized Guinea Pigs

Objective: To measure the effect of this compound on respiratory parameters (respiratory rate, tidal volume, and minute volume) in conscious guinea pigs and compare its effects to standard opioids like morphine.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400g)

-

This compound, Morphine sulphate, Codeine phosphate (dissolved in sterile 0.9% saline)

-

Naloxone hydrochloride (for antagonism studies)

-

Head plethysmograph

-

Pressure transducer

-

Chart recorder or data acquisition system

-

Animal scale

-

Syringes and needles for intravenous or subcutaneous injection

Experimental Workflow:

Procedure:

-

Animal Preparation: Allow guinea pigs to acclimatize to the laboratory environment. On the day of the experiment, weigh each animal to determine the correct dose of the drug to be administered.

-

Plethysmography: Place the guinea pig in a head plethysmograph, allowing it to breathe freely. Acclimatize the animal to the apparatus for at least 30 minutes before recording any measurements.

-

Baseline Measurement: Record the respiratory rate (f), tidal volume (VT), and minute volume (VE = f x VT) for a stable period of 15-30 minutes to establish a baseline.

-

Drug Preparation and Administration: Prepare fresh solutions of this compound, morphine, or codeine in sterile 0.9% saline on the day of the experiment. Administer the drug via the desired route (intravenous or subcutaneous). For intravenous administration, a marginal ear vein can be used.

-

Post-Administration Measurement: Continuously record respiratory parameters for at least 60 minutes after drug administration. Note any changes in the animal's behavior.

-

Antagonism Study (Optional): To confirm opioid receptor mediation, administer naloxone (e.g., 3 mg/kg, i.v.) 15 minutes prior to the administration of this compound or morphine[1].

-

Data Analysis: Express the post-drug respiratory values as a percentage change from the pre-drug baseline for each animal. Calculate the mean and standard error of the mean (s.e.m.) for each treatment group.

Protocol 2: Preparation of this compound for In Vivo Administration

Objective: To correctly prepare this compound for administration to experimental animals.

Materials:

-

This compound (H-Tyr-D-Arg-Gly-Phe(4-NO2)-Pro-NH2) powder

-

Sterile 0.9% saline solution

-

Vortex mixer

-

Sterile vials

-

Sterile filters (0.22 µm)

-

Analytical balance

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.

-

Dissolution: Dissolve the weighed this compound in a known volume of sterile 0.9% saline to achieve the desired stock concentration. The solution may require vortexing to ensure complete dissolution.

-

Sterilization: Filter the this compound solution through a 0.22 µm sterile filter into a sterile vial to ensure sterility for in vivo administration.

-

Dilution: Prepare further dilutions from the stock solution using sterile 0.9% saline to achieve the final desired concentrations for injection.

-

Storage: It is recommended to prepare fresh solutions on the day of the experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. Ascertain the stability of the solution under these conditions.

Conclusion

This compound serves as a unique pharmacological tool to dissect the peripheral versus central actions of opioids. Its limited respiratory depressant effect at antitussive doses, compared to morphine, highlights the potential for developing peripherally acting opioids with improved safety profiles. The provided protocols and data offer a framework for researchers to incorporate this compound into their studies on respiratory physiology and pharmacology. Further investigation into its specific receptor binding profile and downstream signaling pathways will provide a more complete understanding of its mechanism of action.

References

Application Notes and Protocols: BW443C in Models of Inflammatory Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW443C, a potent and peripherally acting enkephalin analogue, offers a valuable tool for the investigation of inflammatory pain mechanisms and the development of novel analgesics with limited central nervous system (CNS) side effects. As an opioid peptide agonist, this compound demonstrates a unique pharmacological profile characterized by its poor penetrability across the blood-brain barrier. This property allows for the specific targeting and modulation of peripheral opioid receptors, which are known to be upregulated in inflamed tissues. These application notes provide a comprehensive overview of the use of this compound in preclinical models of inflammatory pain, including detailed experimental protocols and a summary of its pharmacological effects.

Mechanism of Action

This compound exerts its analgesic effects primarily through the activation of peripheral μ-opioid receptors (MOR) located on the terminals of sensory neurons. In the context of inflammation, tissue damage leads to the release of various pro-inflammatory mediators, such as prostaglandins and bradykinin, which sensitize nociceptors and lower the pain threshold.